2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide
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Overview
Description
2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide is a complex organic compound featuring a thiazole ring, a phenoxy group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the phenoxy-thiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or thiazolidines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and thiazolidines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and derivatives of this compound have shown promise in various assays for antibacterial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)ethanol
- 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)propanoic acid
- 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)butanamide
Uniqueness
What sets 2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide apart from similar compounds is its specific combination of functional groups. The presence of the acetamide moiety, in particular, provides unique opportunities for hydrogen bonding and interaction with biological targets, potentially enhancing its bioactivity and therapeutic potential.
Properties
Molecular Formula |
C12H10N2O3S2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18) |
InChI Key |
ZKWSMSDQCHYGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N |
Origin of Product |
United States |
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